sodium;4-aminobenzenesulfonate

Description

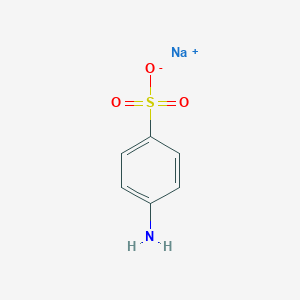

Sodium 4-aminobenzenesulfonate (C₆H₆NNaO₃S), also known as sulfanilic acid sodium salt, is an aromatic sulfonate compound with a benzene ring substituted by an amino (-NH₂) and a sulfonate (-SO₃⁻) group at the para position. It is a white crystalline solid, highly soluble in water, and widely used in the synthesis of azo dyes, pharmaceuticals (e.g., sulfonamide antibiotics), and as a reagent in analytical chemistry . Its biodegradation has been extensively studied in environmental microbiology, particularly in Hydrogenophaga species (e.g., H. intermedia), which utilize it as a carbon and nitrogen source via specialized enzymatic pathways .

Properties

IUPAC Name |

sodium;4-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVSZLXDULFGDQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Reaction

Aniline undergoes sulfonation at elevated temperatures to form 4-aminobenzenesulfonic acid. The reaction mechanism involves electrophilic substitution, where the sulfonic acid group (-SO₃H) attaches to the para position of the aniline ring. Key parameters include:

-

Temperature : A gradient heating protocol is employed, starting at 160°C and gradually increasing to 260°C under vacuum (0.053 MPa).

-

Reaction Time : The sulfonation step requires 30 minutes of heat preservation at 200°C, followed by an additional 30 minutes at 260°C to ensure complete transposition.

-

Acid-to-Aniline Ratio : A molar excess of 98% sulfuric acid ensures full conversion of aniline.

The resulting sulfonic acid is then cooled to 80°C and dissolved in water to form an aqueous solution.

Neutralization and Crystallization

The sulfonic acid is neutralized with sodium carbonate to produce the monosodium salt:

Critical steps include:

-

pH Adjustment : The solution is neutralized to pH 7.0–7.5 to avoid over-salinization.

-

Purification : Activated carbon is added to adsorb impurities, followed by hot filtration and vacuum evaporation to concentrate the solution.

-

Crystallization : Cooling the solution to 30°C over 8 hours yields crystalline sodium 4-aminobenzenesulfonate, which is isolated via centrifugation.

Table 1: Industrial Sulfonation-Neutralization Process Parameters

| Parameter | Value/Range |

|---|---|

| Sulfonation Temperature | 160°C → 260°C |

| Neutralization pH | 7.0–7.5 |

| Crystallization Time | 8 hours |

| Yield | ~85–90% |

Alternative Synthesis from Sulfanilic Acid

Sodium 4-aminobenzenesulfonate can also be prepared directly from sulfanilic acid (4-aminobenzenesulfonic acid) through neutralization with sodium hydroxide or sodium carbonate. This method is favored in laboratory settings for its simplicity.

Procedure

-

Dissolution : Sulfanilic acid is dissolved in a sodium carbonate solution, forming the monosodium salt.

-

Precipitation : Adding a stoichiometric amount of sodium hydroxide precipitates the product, which is then recrystallized from water.

Key Considerations :

-

Solubility : Sulfanilic acid has limited water solubility (3.6 g/L at 25°C), necessitating heating to 70–80°C for dissolution.

-

Purity : Recrystallization from boiling water (1.12 g/cm³ density) removes residual salts and organic impurities.

Large-Scale Production and Optimization

Industrial production emphasizes cost efficiency and reproducibility. Modifications to the traditional method include:

Vacuum-Assisted Sulfonation

Applying vacuum (0.053 MPa) during sulfonation reduces side reactions, such as oxidation, and accelerates water removal, improving reaction efficiency.

Recycling of Mother Liquor

The filtrate from centrifugation contains residual sodium sulfanilate and is reused in subsequent batches, reducing waste and raw material costs.

Quality Control

-

Thermal Stability : The compound decomposes above 288°C, requiring controlled drying temperatures below 105°C.

-

Analytical Methods : Elemental analysis (C, H, N, S) and FTIR spectroscopy verify purity and structural integrity.

Table 2: Analytical Characterization Data

| Property | Value |

|---|---|

| Melting Point | 288°C |

| Molecular Weight | 195.171 g/mol |

| Density | 1.512 g/cm³ |

| PSA (Polar Surface Area) | 110.06 Ų |

Chemical Reactions Analysis

Sodium 4-aminobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfanilic acid.

Reduction: The compound can be reduced to form aniline.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include sulfanilic acid, aniline, and various substituted derivatives .

Scientific Research Applications

Analytical Chemistry

1.1 Chromatographic Applications

Sodium 4-aminobenzenesulfonate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. A study demonstrated its effectiveness in isolating impurities during preparative separations using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry applications .

Table 1: HPLC Conditions for Sodium 4-Aminobenzenesulfonate

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Additive | Phosphoric Acid/Formic Acid |

| Column Type | Newcrom R1 |

| Particle Size | 3 µm |

1.2 Colorimetric Analysis

The compound is also employed in colorimetric assays for the quantitative determination of nitrate and nitrite ions. The diazonium coupling reaction between sodium 4-aminobenzenesulfonate and N-(1-Naphthyl)ethylenediamine produces a colored azo dye, allowing for the measurement of ion concentrations based on color intensity .

Environmental Applications

2.1 Biodegradation Studies

Research has shown that sodium 4-aminobenzenesulfonate can be biodegraded by specific bacterial cultures. A study isolated a halophilic bacterial consortium capable of degrading this compound, confirming its conversion into less harmful products that promote plant growth and enhance soil fertility .

Table 2: Biodegradation Pathways

| Bacterial Strain | Degradation Rate (%) | Byproducts |

|---|---|---|

| Pannonibacter sp. W1 | 85 | Sodium 6-aminonaphthalenesulfonate |

| Mixed Culture | 78 | Sodium benzene/nepthalenesulfonate |

Pharmaceutical Applications

3.1 Precursor for Drug Synthesis

Sodium 4-aminobenzenesulfonate serves as a precursor in the synthesis of various pharmaceutical compounds, particularly sulfa drugs. Its ability to form diazo compounds is crucial for creating active pharmaceutical ingredients (APIs) used in treating bacterial infections .

3.2 Toxicological Assessments

Toxicological studies have assessed the safety profile of sodium 4-aminobenzenesulfonate, indicating low acute toxicity levels and no significant adverse effects at standard exposure levels . This safety profile supports its use in pharmaceuticals and personal care products.

Case Studies

Case Study 1: Environmental Remediation

In a controlled experiment, a mixed bacterial culture was used to treat wastewater containing sodium 4-aminobenzenesulfonate. The study reported significant reductions in chemical oxygen demand (COD) and total nitrogen levels after treatment, demonstrating the compound's potential for use in bioremediation strategies.

Case Study 2: Drug Development

A pharmaceutical company utilized sodium 4-aminobenzenesulfonate as an intermediate in synthesizing a new class of antibiotics. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria, highlighting the compound's importance in drug discovery.

Mechanism of Action

The mechanism of action of sodium 4-aminobenzenesulfonate involves its interaction with various molecular targets and pathways. The sulfonate group enhances its solubility in water, making it effective in aqueous media . In biological systems, it acts as a biochemical marker for inflammation by interacting with specific proteins and enzymes involved in the acute-phase response .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of sodium 4-aminobenzenesulfonate are compared below with related sulfonates and aromatic amines. Key differences in degradation pathways, applications, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Sodium 4-Aminobenzenesulfonate and Structurally Related Compounds

Key Points of Differentiation

Biodegradation Mechanisms: Sodium 4-aminobenzenesulfonate is uniquely catabolized by Hydrogenophaga spp. via the sad operon, which deaminates it to 4-sulfocatechol, a metabolite further processed by 1,2-dioxygenases . In contrast, alkylbenzenesulfonates (e.g., sodium 4-tridecylbenzenesulfonate) require β-oxidation of their hydrophobic chains prior to aromatic ring cleavage . Unlike 4-aminobenzenesulfonamide, which is degraded by Novosphingobium via ARDOs, sodium 4-aminobenzenesulfonate degradation is restricted to Hydrogenophaga and Pannonibacter spp. .

Structural Influences on Function: The para-substituted -NH₂ and -SO₃⁻ groups in sodium 4-aminobenzenesulfonate enhance water solubility, making it ideal for dye synthesis. In contrast, sodium 4-tridecylbenzenesulfonate’s long alkyl chain confers surfactant properties . Diisopropylammonium 4-aminobenzenesulfonate’s ionic nature enables robust crystalline frameworks, unlike the sodium salt, which forms simpler hydrates .

Environmental and Industrial Impact: Sodium 4-aminobenzenesulfonate is a recalcitrant intermediate in dye wastewater, requiring specialized microbial consortia for remediation . Surfactants like sodium 4-tridecylbenzenesulfonate persist in ecosystems due to slow alkyl-chain degradation . Sodium diphenylamine sulfonate’s stability under acidic conditions makes it valuable in redox chemistry but challenging for biodegradation .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for preparing sodium 4-aminobenzenesulfonate, and how are the products characterized? A: Sodium 4-aminobenzenesulfonate is typically synthesized via neutralization of 4-aminobenzenesulfonic acid (sulfanilic acid) with sodium hydroxide. A representative method involves reacting stoichiometric amounts of sulfanilic acid (11.87 g, 0.068 mol) with an aqueous solution of a base (e.g., NaOH) under stirring. Crystallization is achieved by slow evaporation of the solvent over days, yielding plate-like crystals . Characterization includes:

- Spectroscopy : H and C NMR (e.g., δ 6.58–7.60 ppm for aromatic protons in derivatives) .

- Elemental Analysis : Confirming C, H, N, S content.

- Thermal Studies : Melting points (e.g., >300°C for sulfanilic acid) .

Advanced Structural Analysis

Q: How do hydrogen-bonding networks influence the crystallographic stability of sodium 4-aminobenzenesulfonate derivatives, and what methodological challenges arise in resolving them? A: Derivatives like diisopropylammonium 4-aminobenzenesulfonate form 3D networks via N–H⋯O and C–H⋯O hydrogen bonds, with bond lengths of 1.45–1.49 Å and angles of 147–174° . Challenges include:

- Displacement Parameters : Managing anisotropic displacement in refinement (e.g., using full covariance matrices) .

- Hydrogen Atom Localization : Locating N-bound H atoms via Fourier maps and refining with restraints (N–H = 0.86–0.90 Å) .

- Data Collection : Ensuring high-resolution diffraction (e.g., Mo Kα radiation, λ = 0.71073 Å) and correcting for absorption effects .

Basic Biodegradation Pathways

Q: Which microbial co-cultures degrade sodium 4-aminobenzenesulfonate, and what metabolic intermediates are observed? A: Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2 co-cultures degrade 4-aminobenzenesulfonate via:

Initial Hydrolysis : Conversion to sulfanilamide .

Oxidation : Monooxygenase-catalyzed formation of 4-sulfocatechol or 4-hydroxybenzenesulfonate .

Ring Cleavage : Dioxygenase-mediated breakdown to protocatechuate or 1,2,4-benzenetriol .

Key intermediates are identified via HPLC or GC-MS, with pathways validated through gene knockout studies (e.g., sadA oxygenase mutants) .

Advanced Genetic and Metabolic Interactions

Q: What genomic adaptations enable syntrophic interactions in 4-aminobenzenesulfonate-degrading co-cultures? A: Genomic analysis of Hydrogenophaga and Agrobacterium reveals:

- Auxotrophy : Hydrogenophaga lacks biotin/pABA biosynthesis genes, relying on cross-feeding from Agrobacterium .

- Horizontal Gene Transfer : Presence of plasmid-borne sadA (encoding 3,4-dioxygenase) in Hydrogenophaga sp. PBC .

- Regulatory Systems : Quorum-sensing genes (e.g., luxI/luxR) in Enterobacter asburiae facilitate metabolite exchange .

Methodologies include whole-genome sequencing, phylogenomic analysis, and transposon mutagenesis .

Analytical Methodologies

Q: How can sodium 4-aminobenzenesulfonate be quantified in environmental samples, and what are the limitations of current methods? A:

- Diazo Coupling : React with nitrite to form a diazonium salt, followed by coupling to chromogens (e.g., tetracyclines) for UV-Vis detection (λ = 450–550 nm) .

- Chromatography : HPLC with C18 columns and mobile phases of acetonitrile/water (0.1% TFA), validated via spike-recovery tests (RSD <5%) .

- Limitations : Interference from aromatic amines; mitigated via solid-phase extraction (e.g., Amberlite XAD-16 functionalized with sulfonic acid groups) .

Reactivity and Stability

Q: How does pH influence the stability of sodium 4-aminobenzenesulfonate in aqueous solutions? A:

- Acidic Conditions (pH <3) : Protonation of the sulfonate group reduces solubility, leading to precipitation .

- Alkaline Conditions (pH >9) : Degradation via nucleophilic attack on the aromatic ring, monitored by LC-MS .

- Optimal Stability : pH 6–8, with shelf life >12 months at 25°C when stored in amber vials .

Advanced Computational Modeling

Q: What computational approaches are used to predict the reactivity of sodium 4-aminobenzenesulfonate in synthetic pathways? A:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction sites (e.g., sulfonate group as nucleophile) .

- Molecular Docking : Simulate interactions with enzymes (e.g., dioxygenases) using AutoDock Vina, validated via IC assays .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzene) with biodegradation rates (R >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.